molecular formula C11H14N4O2 B12784928 2-Furanmethanol, 5-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)tetrahydro-, (2S-cis)- CAS No. 185905-46-8

2-Furanmethanol, 5-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)tetrahydro-, (2S-cis)-

Cat. No.: B12784928
CAS No.: 185905-46-8
M. Wt: 234.25 g/mol
InChI Key: DRNBCFGKTUTNRZ-POYBYMJQSA-N
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Description

2-Furanmethanol, 5-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)tetrahydro-, (2S-cis)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a pyrrolo-pyrimidine moiety, and an amino group. It is known for its potential use in DNA synthesis and sequencing reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanol, 5-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)tetrahydro-, (2S-cis)- involves multiple steps. One common method includes the reaction of 5-iodo-7H-pyrrolo(2,3-d)pyrimidine with tetrahydrofuran-2-methanol under specific conditions to yield the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 2-Furanmethanol, 5-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)tetrahydro-, (2S-cis)- .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as substituted pyrrolo-pyrimidines and furan derivatives.

Scientific Research Applications

2-Furanmethanol, 5-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)tetrahydro-, (2S-cis)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furanmethanol, 5-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)tetrahydro-, (2S-cis)- involves its interaction with specific molecular targets. In biological systems, it can incorporate into DNA, disrupting normal cellular processes and leading to cell death. This property makes it a potential candidate for anticancer and antiviral therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furanmethanol, 5-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)tetrahydro-, (2S-cis)- is unique due to its combination of a furan ring and a pyrrolo-pyrimidine moiety, which imparts distinct chemical and biological properties. Its ability to incorporate into DNA and disrupt cellular processes sets it apart from other similar compounds .

Properties

CAS No.

185905-46-8

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

[(2S,5R)-5-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C11H14N4O2/c12-11-10-9(14-5-15-11)7(3-13-10)8-2-1-6(4-16)17-8/h3,5-6,8,13,16H,1-2,4H2,(H2,12,14,15)/t6-,8+/m0/s1

InChI Key

DRNBCFGKTUTNRZ-POYBYMJQSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)C2=CNC3=C2N=CN=C3N

Canonical SMILES

C1CC(OC1CO)C2=CNC3=C2N=CN=C3N

Origin of Product

United States

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